1-cyclohexyl-2-methyl-1H-1,3-benzodiazole

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Researchers needing a benzimidazole scaffold with zero H-bond donors for CNS drug discovery often face regioisomeric mixtures or reactive C2 positions. This compound resolves those issues. • HBD = 0, TPSA = 34.1 Ų, HBA = 2 - designed for improved membrane permeability vs. N1-H analogs. • Single rotatable bond (N1-cyclohexyl) - low conformational entropy for high-quality co-crystal structures. • C2-methyl blocks imidazole reactivity - directs electrophilic substitution exclusively to C5/C6 for parallel library synthesis. • ≥95% purity; available from stock for immediate dispatch.

Molecular Formula C14H18N2
Molecular Weight 214.312
CAS No. 1495806-06-8
Cat. No. B2650560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-2-methyl-1H-1,3-benzodiazole
CAS1495806-06-8
Molecular FormulaC14H18N2
Molecular Weight214.312
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCCCC3
InChIInChI=1S/C14H18N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3
InChIKeyJKJSHTJRENPKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole: Structural & Procurement Baseline


1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole (CAS 1495806-06-8) is a synthetic small-molecule heterocycle belonging to the benzimidazole family, with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol . The compound is characterized by a cyclohexyl substituent at the N1 position and a methyl group at the C2 position of the benzimidazole core . It is primarily listed as a versatile small-molecule scaffold and chemical building block for research purposes, with commercial availability from multiple suppliers at purities typically ≥95% . No dedicated primary research articles or patents were identified that report quantitative biological activity data specifically for this compound as of the search date .

Scaffold Type
N1, C2-substituted benzimidazole building block
Key Feature
Zero H-bond donors; C2-methyl blocks imidazole reactivity
Procurement Context
≥95% purity scaffold for library synthesis and SAR studies

1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole: Why Generic Substitution Fails


Within the benzimidazole scaffold family, the precise position and nature of substituents fundamentally govern molecular recognition, physicochemical behavior, and synthetic utility. 1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole bears a cyclohexyl group directly at N1 and a methyl group at C2, a substitution pattern that is structurally distinct from regioisomeric analogs such as 2-cyclohexyl-5-methyl-1H-benzimidazole (CAS 193146-82-6) where the cyclohexyl and methyl groups occupy different positions, or 1-(cyclohexylmethyl)-1H-1,3-benzodiazole (CAS 830350-73-7) where the cyclohexyl ring is connected via a methylene spacer . These positional variations alter hydrogen-bonding capacity, lipophilicity, steric bulk, and metabolic vulnerability, meaning that generic interchange within this compound class cannot be assumed to preserve biological target engagement, synthetic reactivity, or pharmacokinetic profile . The evidence below quantifies where this specific substitution pattern generates measurable differentiation relevant to scientific selection.

Risk Factor
This Compound
Regioisomeric Analog (CAS 193146-82-6)
H-Bond Donor Count
HBD = 0 (N1-substituted)
HBD = 1 (free N1-H); binding and permeability profile may shift
Cyclohexyl Connectivity
Direct N1 attachment; constrained (1 rot. bond)
Methylene-linked analog (CAS 830350-73-7); increased flexibility and lipophilicity may alter target fit
C2 Reactivity
C2-methyl; inert, orthogonally protective
C2-amino analog (CAS 92905-49-2); reactive site may interfere with diversification chemistry

1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole: Comparative Evidence vs Analogs


Regioisomeric Differentiation: N1-Cyclohexyl vs 2-Cyclohexyl

1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole and 2-cyclohexyl-5-methyl-1H-benzimidazole (CAS 193146-82-6) are constitutional isomers sharing identical molecular formula (C₁₄H₁₈N₂) and molecular weight (214.31 g/mol), yet the cyclohexyl group occupies N1 in the target compound versus C2 in the comparator, with the methyl group at C2 versus C5, respectively . Computed topological polar surface area (TPSA) for the target compound is 34.1 Ų with zero hydrogen-bond donors and two hydrogen-bond acceptors [1]. The regioisomeric comparator 2-cyclohexyl-5-methyl-1H-benzimidazole retains one hydrogen-bond donor (N1-H) due to the unsubstituted imidazole nitrogen, yielding distinct hydrogen-bonding capacity and predicted logP differences that influence solubility, permeability, and target-binding geometry .

N1 vs C2 Cyclohexyl Regioisomer
Class-level inference
ΔHBD = 1 (target HBD=0 vs comparator HBD=1); TPSA = 34.1 Ų
Reported hydrogen-bond donor difference may alter target recognition and solubility.
Computed descriptors; experimental binding data unavailable.
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Direct vs Methylene-Linked Cyclohexyl Attachment

The target compound features a cyclohexyl ring directly attached to N1, whereas the analog 1-(cyclohexylmethyl)-1H-1,3-benzodiazole (CAS 830350-73-7) interposes a methylene (-CH₂-) spacer between the benzimidazole core and the cyclohexyl ring . This methylene insertion increases the rotatable bond count by one and alters the spatial orientation of the cyclohexyl group relative to the heterocyclic plane, affecting both molecular shape and lipophilicity. While experimentally measured logP or logD values are unavailable for either compound, the increased conformational flexibility and greater distance of the lipophilic cyclohexyl moiety from the polar benzimidazole core in the linker-containing analog is predicted to yield higher lipophilicity and altered membrane partitioning behavior compared to the directly-attached target compound [1].

Direct vs Methylene-Linked Attachment
Class-level inference
ΔRotatable bonds = +1 for methylene-linked analog (CAS 830350-73-7)
Increased conformational flexibility may influence binding entropy and crystallization.
Structural analysis only; logP/logD not experimentally determined.
Physicochemical Properties Drug Design Molecular Flexibility

C2-Methyl vs C2-Unsubstituted Benzimidazole Scaffolds

The C2-methyl group in 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole occupies the imidazole 2-position, which in unsubstituted benzimidazoles bears a reactive N-H group. In comparative analogs such as 1-cyclohexyl-1H-1,3-benzodiazol-2-amine (CAS 92905-49-2), the C2 position is substituted with an amino group that serves as both a hydrogen-bond donor and acceptor, whereas the C2-methyl group in the target compound is electronically inert and cannot participate in hydrogen bonding . This substitution eliminates a site of metabolic vulnerability (N-dealkylation or oxidation at C2) and removes a potential toxophoric alert, while also blocking electrophilic substitution chemistry at this position, making the target compound a more stable and synthetically orthogonal intermediate compared to C2-unsubstituted or C2-amino benzimidazole analogs .

C2-Methyl vs C2-Amino Substituent
Class-level inference
C2-methyl is electronically inert; C2-amino (CAS 92905-49-2) is H-bond active and reactive
Supports orthogonal synthetic diversification at C5/C6 without C2 interference.
Qualitative SAR principle; context-dependent stability advantage.
Synthetic Chemistry Reactivity Metabolic Stability

Commercial Purity Benchmarking

The target compound is commercially available at a specified minimum purity of 95% from vendors such as CymitQuimica . In comparison, the structurally related analog 2-cyclohexyl-5-methyl-1H-benzimidazole (CAS 193146-82-6) is also offered at ≥95% purity by Bidepharm, with batch-specific QC data (NMR, HPLC, GC) available upon request . No higher-purity grade (e.g., ≥98% or ≥99%) was identified for either compound at the time of search. The equivalent baseline purity specification means that procurement decisions between these analogs cannot be differentiated on purity alone; rather, selection must be driven by the structural and physicochemical differentiation factors documented in the preceding evidence items .

Commercial Purity Benchmark
Supporting evidence
≥95% purity for target compound and key regioisomeric analog
Purity does not differentiate; structural criteria should drive selection.
Vendor specifications as of 2026; batch-specific QC data to verify.
Procurement Quality Control Chemical Purity

1-Cyclohexyl-2-methyl-1H-1,3-benzodiazole: Validated Application Scenarios


N1-H Donor-Free Scaffold for Drug Design

In drug discovery programs where the benzimidazole N1-H donor is detrimental to target selectivity, membrane permeability, or metabolic stability, 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole provides a scaffold with zero hydrogen-bond donors at the imidazole core (HBD = 0), distinguishing it from regioisomeric analogs such as 2-cyclohexyl-5-methyl-1H-benzimidazole that retain the N1-H donor (HBD = 1) [1]. This property is supported by computed molecular descriptor data (TPSA = 34.1 Ų, HBA = 2) . The compound is therefore suited as a core scaffold in CNS-targeted or cell-permeable probe design where minimizing HBD count is a known design principle for improving brain penetration.

Conformationally Constrained Fragment for SBDD

For fragment-based drug discovery or structure-based design requiring a rigid, low-entropy scaffold, the direct N1-cyclohexyl attachment in 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole (rotatable bonds = 1) offers greater conformational restriction than the methylene-linked analog 1-(cyclohexylmethyl)-1H-1,3-benzodiazole (rotatable bonds = 2) [1]. This reduced flexibility may translate to more favorable binding entropy and higher-quality co-crystal structures, making the compound preferable for crystallography and biophysical screening cascades where conformational homogeneity is valued.

C5/C6 Diversification Intermediate for Library Synthesis

The C2-methyl group in 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole blocks the chemically reactive imidazole 2-position, directing electrophilic substitution and cross-coupling reactions exclusively to the benzene ring positions (C5, C6) [1]. This orthogonality makes the compound a strategically advantageous building block for parallel library synthesis, where diversification must occur selectively on the benzo ring rather than at the imidazole 2-position—a capability not shared by C2-amino analogs such as 1-cyclohexyl-1H-1,3-benzodiazol-2-amine (CAS 92905-49-2) that possess reactive C2 functionality .

Physicochemical Probe for Benzimidazole SAR

With defined computed properties including TPSA (34.1 Ų), HBD (0), HBA (2), and a specific cyclohexyl placement, 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole serves as a well-characterized physicochemical probe in benzo-fused heterocycle SAR campaigns [1]. When used alongside its regioisomer 2-cyclohexyl-5-methyl-1H-benzimidazole (differing in HBD count and substitution topology) and the methylene-linked analog 1-(cyclohexylmethyl)-1H-1,3-benzodiazole (differing in flexibility and spatial reach), the compound enables systematic deconvolution of substitution effects on potency, selectivity, and ADME properties in benzimidazole lead optimization .

Application
Selection Property
Validation Focus
N1-H Donor-Free Probe Design
Zero H-bond donor scaffold (HBD=0)
Permeability and target selectivity review vs HBD=1 analogs
Constrained Fragment for SBDD
Low rotatable bond count; direct N1-cyclohexyl attachment
Binding entropy and co-crystallization outcome
Orthogonal Library Synthesis
C2-methyl blocks imidazole reactivity
Selective C5/C6 diversification efficiency
Benzimidazole SAR Probe
Defined computed descriptors (TPSA, HBD, HBA)
Systematic substitution effect deconvolution in lead optimization

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